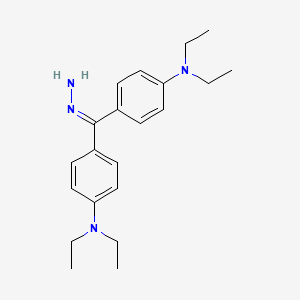
4,4'-(Hydrazinylidenemethylene)bis(N,N-diethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s structure includes two N,N-diethylaniline groups connected by a hydrazinylidenemethylene bridge, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with hydrazine derivatives under controlled conditions. One common method includes the condensation reaction between N,N-diethylaniline and hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) involves its ability to interact with various molecular targets through its reactive functional groups. The hydrazinylidenemethylene bridge allows for the formation of stable complexes with metals and other substrates, facilitating catalytic and binding processes. The compound’s aromatic rings can also participate in π-π interactions, enhancing its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is unique due to its hydrazinylidenemethylene bridge, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.
Propiedades
Número CAS |
122010-64-4 |
|---|---|
Fórmula molecular |
C21H30N4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[C-[4-(diethylamino)phenyl]carbonohydrazonoyl]-N,N-diethylaniline |
InChI |
InChI=1S/C21H30N4/c1-5-24(6-2)19-13-9-17(10-14-19)21(23-22)18-11-15-20(16-12-18)25(7-3)8-4/h9-16H,5-8,22H2,1-4H3 |
Clave InChI |
FCBQGPZSKXSRKX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





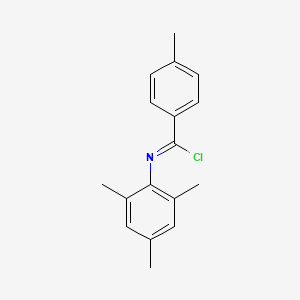
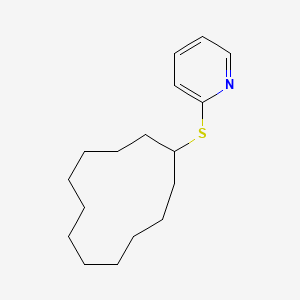
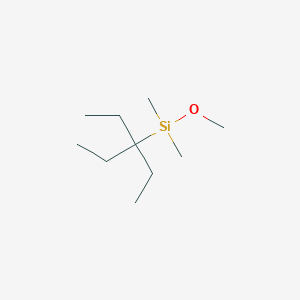
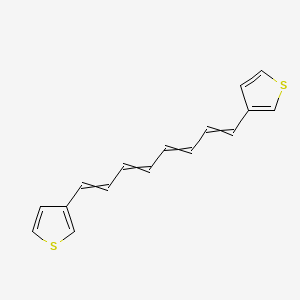

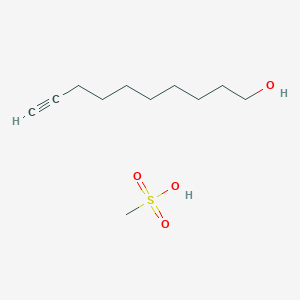
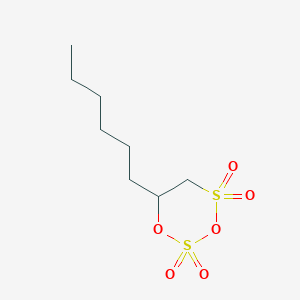
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
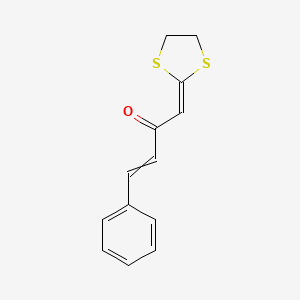
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
